2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC15696908
Molecular Formula: C18H19BrN2O3S
Molecular Weight: 423.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19BrN2O3S |
|---|---|
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | 2-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C18H19BrN2O3S/c1-10-6-7-13(12(19)8-10)24-9-15(22)21-18-16(17(20)23)11-4-2-3-5-14(11)25-18/h6-8H,2-5,9H2,1H3,(H2,20,23)(H,21,22) |
| Standard InChI Key | ZWEKKGBJABLHJJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Br |
Introduction
Chemical Name: 2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Molecular Formula: Not provided in the results
Molecular Weight: Not provided in the results
This compound appears to be a complex organic molecule containing bromine, phenoxy, acetamido, and benzothiophene functional groups. Its structure suggests potential applications in medicinal chemistry or materials science.
Functional Groups
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Bromo Group: The bromine atom in the phenoxy ring may enhance the compound's reactivity or binding affinity in biological systems.
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Acetamido Group: This group is often associated with improved solubility and bioavailability in pharmaceutical compounds.
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Tetrahydrobenzothiophene Core: This sulfur-containing heterocyclic moiety is common in biologically active molecules.
Potential Derivatives
The presence of modifiable groups (e.g., the bromo and methyl groups) allows for the synthesis of derivatives with tailored properties.
Medicinal Chemistry
Compounds with similar structures are often investigated for:
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Anticancer Activity: Benzothiophene derivatives have shown promise in targeting specific cancer pathways.
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Antimicrobial Properties: The bromo group may enhance activity against resistant bacterial strains.
Material Science
The combination of aromatic and heterocyclic systems could make this compound suitable for electronic or photonic applications.
Synthesis
Developing efficient synthetic routes for this compound could involve:
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Bromination reactions using N-bromosuccinimide (NBS).
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Coupling reactions to attach the acetamido group.
Biological Testing
Potential studies could include:
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Cytotoxicity assays against cancer cell lines.
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Antimicrobial testing against Gram-positive and Gram-negative bacteria.
Data Table (Hypothetical Example)
| Property | Value/Description |
|---|---|
| Molecular Formula | CxHyBrNOxS (hypothetical) |
| Molecular Weight | Approx. ~400 g/mol (estimated) |
| Solubility | Likely soluble in organic solvents |
| Biological Activity | To be determined |
| Synthetic Challenges | Bromination and coupling steps |
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